3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that belongs to the class of thiazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:
Condensation Reactions: Combining aldehydes or ketones with amines to form imines.
Cyclization Reactions: Forming the thiazolone ring through intramolecular cyclization.
Functional Group Modifications: Introducing allyl and isobutylamino groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Employing chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydropyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Compounds with similar thiazolone rings.
Pyrido[1,2-a]pyrimidines: Compounds with similar pyrido[1,2-a]pyrimidine structures.
Uniqueness
“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C19H20N4O2S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-8-23-18(25)14(27-19(23)26)10-13-16(20-11-12(2)3)21-15-7-5-6-9-22(15)17(13)24/h4-7,9-10,12,20H,1,8,11H2,2-3H3/b14-10- |
InChI Key |
JBDNOZMOZPYKLW-UVTDQMKNSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.